8-Chloro-7-methoxyquinoline-2,4-diol
Overview
Description
8-Chloro-7-methoxyquinoline-2,4-diol is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methoxyquinoline-2,4-diol typically involves the chlorination and methoxylation of quinoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methoxyquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-Chloro-7-methoxyquinoline-2,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxyquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyquinoline-2,4-diol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Chloroquinoline-2,4-diol: Lacks the methoxy group, which can influence its solubility and chemical properties.
7-Chloro-8-methoxyquinoline-2,4-diol: A positional isomer with different chemical and biological properties.
Uniqueness
8-Chloro-7-methoxyquinoline-2,4-diol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
8-Chloro-7-methoxyquinoline-2,4-diol is a synthetic compound with significant potential in medicinal chemistry due to its unique structure, which includes both chlorine and methoxy groups. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
The molecular formula of this compound is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol. The presence of the chlorine atom and methoxy group enhances its chemical reactivity and biological properties, making it an interesting candidate for further research in pharmacology.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or interfere with cellular processes that lead to its observed effects. For instance, compounds with similar quinoline structures have been shown to act as metalloprotein inhibitors and exhibit anticancer properties by disrupting cellular signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that quinoline derivatives can inhibit various bacterial strains and fungi. For example, 8-hydroxyquinoline derivatives have demonstrated potent antibacterial activity against Mycobacterium tuberculosis and other pathogens .
Compound | Activity | IC50 (μM) |
---|---|---|
8-Hydroxyquinoline | MMP-2 Inhibition | 130 |
This compound | Antibacterial | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. For instance, hydrazone derivatives of quinolines have exhibited submicromolar GI50 values across a wide range of cancer types including leukemia and breast cancer .
Cell Line | Compound | GI50 (μM) |
---|---|---|
A549 (Lung) | This compound | TBD |
MCF-7 (Breast) | Hydrazone derivative | <1 |
Study on Metalloprotein Inhibition
A study focused on identifying chelators for metalloprotein inhibitors highlighted the efficacy of hydroxylated quinolines in inhibiting matrix metalloproteinases (MMPs). The fragments derived from quinolines showed IC50 values in the low micromolar range against MMPs, suggesting that similar compounds could be developed for therapeutic applications targeting cancer metastasis .
Antiviral Potential
Recent investigations into the antiviral properties of quinoline derivatives suggest that modifications in their structure can enhance their efficacy against viral infections. The methoxy groups in particular have been linked to improved inhibition rates against viral proteins, indicating that this compound may warrant further exploration as a potential antiviral agent .
Properties
IUPAC Name |
8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-7-3-2-5-6(13)4-8(14)12-10(5)9(7)11/h2-4H,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELXDRYSSGUZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237254 | |
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-72-9 | |
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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